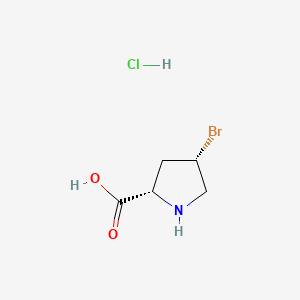

(2S,4S)-4-Bromopyrrolidine-2-carboxylic acid hydrochloride

Description

(2S,4S)-4-Bromopyrrolidine-2-carboxylic acid hydrochloride (CAS: 16257-69-5) is a chiral pyrrolidine derivative with a bromine substituent at the 4-position and a carboxylic acid group at the 2-position. Its molecular formula is C₅H₈BrNO₂·HCl, with a molecular weight of 194.03 g/mol (free base) . The compound is primarily used in industrial and scientific research contexts, particularly as a building block in organic synthesis and drug discovery. The (2S,4S) stereochemistry confers distinct spatial and electronic properties, influencing its reactivity and interactions in chemical or biological systems.

Properties

Molecular Formula |

C5H9BrClNO2 |

|---|---|

Molecular Weight |

230.49 g/mol |

IUPAC Name |

(2S,4S)-4-bromopyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C5H8BrNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1 |

InChI Key |

OGUDDWQPILCXES-MMALYQPHSA-N |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)Br.Cl |

Canonical SMILES |

C1C(CNC1C(=O)O)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Stereoselective Bromination of L-Proline Derivatives

One common route starts with L-proline, which already possesses the (2S) configuration at the carboxylic acid-bearing carbon. The key challenge is the selective bromination at the 4-position to achieve the (4S) stereochemistry.

Step 1: Protection of the amine group

The amino group of L-proline is often protected (e.g., as a Boc or Cbz derivative) to prevent side reactions during halogenation.Step 2: Activation of the 4-position

The pyrrolidine ring's 4-position is activated for electrophilic substitution, sometimes via enolate formation or other directed lithiation methods.Step 3: Bromination

Using reagents such as N-bromosuccinimide (NBS) or bromine under controlled conditions, the bromine is introduced stereoselectively at the 4-position. The stereoselectivity is influenced by the protecting groups and reaction conditions (temperature, solvent).Step 4: Deprotection and salt formation

After bromination, the protecting group is removed under acidic or hydrogenolytic conditions, and the free amine is converted to the hydrochloride salt by treatment with HCl in an appropriate solvent.

Alternative Synthetic Routes via Palladium-Catalyzed Carboamination

Advanced methods involve palladium-catalyzed carboamination reactions of protected γ-amino alkenes with aryl halides to construct substituted pyrrolidines with high stereoselectivity.

- This method allows for the formation of the pyrrolidine ring and introduction of substituents in a single step.

- The reaction proceeds via a catalytic cycle involving oxidative addition, carbopalladation, and reductive elimination.

- Although this method is more commonly applied to aryl-substituted pyrrolidines, it provides a conceptual framework for synthesizing halogenated pyrrolidines with controlled stereochemistry.

Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amine protection | Boc2O, CbzCl, or similar protecting agents | Protects amine to avoid side reactions |

| 4-Position activation | LDA or other strong bases for lithiation/enolate formation | Enables regioselective bromination |

| Bromination | N-Bromosuccinimide (NBS), Br2, or similar | Temperature and solvent critical for stereocontrol |

| Deprotection | Acidic conditions (HCl in dioxane) or hydrogenolysis | Yields free amine hydrochloride salt |

| Salt formation | Treatment with HCl | Stabilizes compound as hydrochloride salt |

Research Findings and Optimization

- Stereochemical Control: The stereochemistry at C4 is controlled by the choice of protecting group and reaction conditions. Lower temperatures and polar solvents favor retention of stereochemistry.

- Yield Optimization: Yields are optimized by minimizing side reactions such as overbromination or ring opening.

- Purification: Crystallization of the hydrochloride salt is commonly used for purification, ensuring high enantiomeric purity.

- Analytical Characterization: NMR, chiral HPLC, and X-ray crystallography confirm the stereochemistry and purity of the final product.

Representative Synthetic Scheme

L-Proline → (Amine Protection) → Protected L-Proline → (Lithiation/Activation) → Enolate Intermediate → (Bromination with NBS) → Protected 4-Bromo-L-proline → (Deprotection) → (2S,4S)-4-Bromopyrrolidine-2-carboxylic acid → (HCl treatment) → (2S,4S)-4-Bromopyrrolidine-2-carboxylic acid hydrochloride

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Bromination of L-Proline | L-Proline | NBS, LDA, Boc2O, HCl | Straightforward, uses commercial L-proline | Requires careful stereocontrol |

| Palladium-Catalyzed Carboamination | Protected γ-amino alkenes | Pd catalyst, aryl halides | One-step ring formation and substitution | More complex, less common for bromides |

| Alternative Halogenation Routes | Protected pyrrolidine derivatives | Br2, NBS, other halogenating agents | Potentially higher selectivity | May require multiple steps |

Chemical Reactions Analysis

(2S,4S)-4-Bromopyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form reduced analogs.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Scientific Research Applications

(2S,4S)-4-Bromopyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules and pharmaceutical agents.

Biological Studies: The compound is employed in studying the structure-activity relationships of pyrrolidine derivatives and their biological effects.

Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Bromopyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity . The compound’s stereochemistry also influences its binding affinity and selectivity towards different biological targets .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural and Molecular Comparison

Stereochemical and Reactivity Insights

- Stereochemistry : The (2S,4S) configuration in the target compound and analogs like the 4-phenyl derivative ensures a consistent spatial arrangement, critical for enantioselective reactions or receptor binding. In contrast, the (2S,4R)-4-bromobenzyl analog has inverted stereochemistry at C4, likely altering its interaction with chiral environments.

- Substituent Effects: Bromine (Br): The target’s bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions (e.g., Suzuki coupling) . Mercapto (SH): The thiol group in CAS 219909-83-8 introduces redox-sensitive functionality, useful in prodrug design or enzyme inhibition. Amino (NH₂): The 4-amino derivative is protonated under physiological conditions, improving solubility and enabling peptide-like interactions.

Physical Properties and Handling

- Solubility: The phenyl and bromobenzyl analogs exhibit lower aqueous solubility due to hydrophobic substituents, whereas the amino and mercapto derivatives are more polar.

- Storage : Most compounds require dry, cool storage (2–8°C) , but the mercapto derivative necessitates an inert atmosphere to prevent oxidation .

Biological Activity

(2S,4S)-4-Bromopyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which plays a crucial role in the synthesis of various pharmaceuticals and biologically active molecules.

Chemical Structure and Properties

The chemical structure of (2S,4S)-4-Bromopyrrolidine-2-carboxylic acid hydrochloride can be represented as follows:

- Molecular Formula : CHBrNO·HCl

- Molecular Weight : 202.48 g/mol

- IUPAC Name : (2S,4S)-4-bromo-2-pyrrolidinecarboxylic acid hydrochloride

The presence of the bromine atom at the 4-position of the pyrrolidine ring significantly influences its biological activity by altering its interaction with biological targets.

The biological activity of (2S,4S)-4-Bromopyrrolidine-2-carboxylic acid hydrochloride is primarily attributed to its ability to interact with various receptors and enzymes. The bromine substituent enhances the compound's binding affinity due to its electronegativity and steric effects, which can modulate biological pathways.

Pharmacological Applications

Research has indicated that this compound may exhibit several pharmacological activities:

- Antimicrobial Activity : Preliminary studies have shown that (2S,4S)-4-Bromopyrrolidine-2-carboxylic acid hydrochloride possesses antimicrobial properties against a range of bacterial strains.

- Neuroprotective Effects : Investigations into its neuroprotective potential suggest that it may help in preventing neuronal damage in models of neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in various experimental models, indicating potential applications in treating inflammatory disorders.

Case Studies and Research Findings

- Antimicrobial Studies : In a study published in the Journal of Medicinal Chemistry, (2S,4S)-4-Bromopyrrolidine-2-carboxylic acid hydrochloride was tested against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

- Neuroprotection : A recent study explored the neuroprotective effects of this compound in an animal model of Parkinson's disease. The results indicated that treatment with (2S,4S)-4-Bromopyrrolidine-2-carboxylic acid hydrochloride led to a decrease in neuronal apoptosis and improved motor function .

- Anti-inflammatory Activity : Research highlighted its anti-inflammatory properties through the inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the unique properties of (2S,4S)-4-Bromopyrrolidine-2-carboxylic acid hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Neuroprotective Effects | Anti-inflammatory Activity |

|---|---|---|---|

| (2S,4R)-4-Bromopyrrolidine-2-carboxylic Acid | Moderate | None | Low |

| (2S,4S)-4-Bromopyrrolidine-2-carboxylic Acid | High | Significant | Moderate |

| (2S,4R)-4-Fluoropyrrolidine-2-carboxylic Acid | Low | Moderate | Low |

This table illustrates that (2S,4S)-4-Bromopyrrolidine-2-carboxylic acid hydrochloride exhibits superior biological activity compared to some analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (2S,4S)-4-bromopyrrolidine-2-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical purity?

- Methodology : Multi-step synthesis typically involves:

- Precursor selection : Use of Boc-protected intermediates (e.g., di-tert-butyl dicarboxylates) to preserve stereochemistry during functionalization .

- Bromination : Electrophilic substitution or radical bromination at the 4-position of the pyrrolidine ring under controlled temperature (0–25°C) to minimize racemization .

- Deprotection and salt formation : Acidic hydrolysis (HCl/THF or HBr/AcOH) to remove protective groups, followed by recrystallization in polar solvents (ethanol/water) to isolate the hydrochloride salt .

- Analytical validation : Chiral HPLC or polarimetry to confirm enantiomeric excess (>98%) .

Q. How does the (2S,4S) stereochemistry influence the compound’s physicochemical properties and biological interactions?

- Spatial effects : The cis-configuration of bromine and carboxylic acid groups creates a rigid scaffold, enhancing binding specificity to chiral receptors (e.g., proteases or transporters) .

- Solubility : The hydrochloride salt improves aqueous solubility (critical for in vitro assays), but hydrophobic bromine may reduce membrane permeability—balance via co-solvents (DMSO/PBS) .

- Reactivity : Bromine at C4 participates in nucleophilic substitutions (e.g., Suzuki couplings) for derivatization, while the carboxylic acid enables salt-bridge interactions in protein binding pockets .

Q. What analytical techniques are recommended for characterizing this compound and verifying its stability under storage?

- Structural confirmation :

- X-ray crystallography : Resolve absolute configuration (e.g., similar to thiazolidine derivatives in ).

- NMR : H/C NMR to identify diastereotopic protons and coupling constants (e.g., J for cis/trans differentiation) .

- Stability protocols :

- Store at -20°C in anhydrous conditions; monitor degradation via LC-MS (hydrolysis of the carboxylic acid or debromination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data between (2S,4S) and (2S,4R) stereoisomers in enzyme inhibition assays?

- Case study : For analogous fluoropyrrolidine derivatives, the 4R configuration showed 10-fold higher affinity for serine proteases due to optimal halogen bonding .

- Methodological adjustments :

- Perform molecular docking (e.g., AutoDock Vina) with crystal structures (PDB) to model steric clashes caused by bromine’s bulk .

- Validate via isothermal titration calorimetry (ITC) to compare binding thermodynamics between isomers .

Q. What strategies optimize the synthetic yield of (2S,4S)-4-bromopyrrolidine-2-carboxylic acid hydrochloride while minimizing epimerization?

- Catalyst screening : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during bromination to enforce stereoretention .

- Solvent optimization : Polar aprotic solvents (DMF or acetonitrile) stabilize transition states and reduce side reactions .

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and detect intermediates prone to racemization .

Q. How can researchers design interaction studies to elucidate the compound’s mechanism with biological targets (e.g., kinases or GPCRs)?

- Biophysical assays :

- Surface plasmon resonance (SPR) to measure real-time binding kinetics (k/k) .

- Fluorescence polarization with labeled ATP-binding pockets to assess competitive inhibition .

Q. What computational approaches predict the metabolic stability of this compound in preclinical models?

- In silico tools :

- Use Schrödinger’s Metabolite Predictor to identify likely oxidation sites (e.g., pyrrolidine ring or bromine substitution) .

- MD simulations (AMBER/CHARMM) to model hepatic cytochrome P450 interactions and estimate clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.